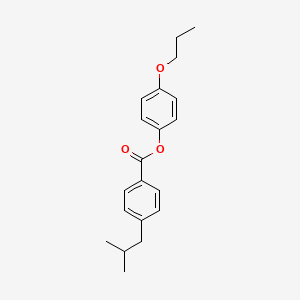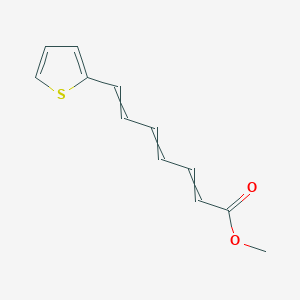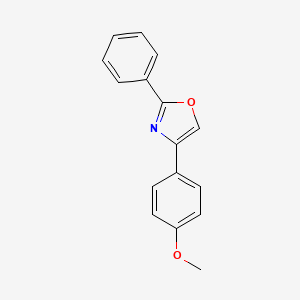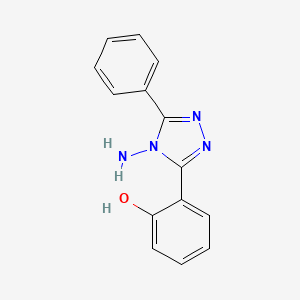![molecular formula C8F18S6 B14515571 Hexakis[(trifluoromethyl)sulfanyl]ethane CAS No. 62872-38-2](/img/structure/B14515571.png)
Hexakis[(trifluoromethyl)sulfanyl]ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexakis[(trifluoromethyl)sulfanyl]ethane is a chemical compound characterized by the presence of six trifluoromethylsulfanyl groups attached to an ethane backbone. This compound is notable for its unique structure and the presence of multiple trifluoromethyl groups, which impart distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Hexakis[(trifluoromethyl)sulfanyl]ethane typically involves the reaction of ethane with trifluoromethylsulfanyl reagents under controlled conditions. One common method includes the use of trifluoromethylthiol (CF3SH) in the presence of a suitable catalyst to facilitate the substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification and distillation to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Hexakis[(trifluoromethyl)sulfanyl]ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylsulfanyl groups to other functional groups.
Substitution: The trifluoromethylsulfanyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives .
Applications De Recherche Scientifique
Hexakis[(trifluoromethyl)sulfanyl]ethane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and agrochemicals.
Mécanisme D'action
The mechanism by which Hexakis[(trifluoromethyl)sulfanyl]ethane exerts its effects involves interactions with various molecular targets. The trifluoromethylsulfanyl groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological molecules. These interactions can influence the activity of enzymes, receptors, and other proteins, thereby modulating biochemical pathways .
Comparaison Avec Des Composés Similaires
Hexakis(trifluoromethyl)benzene: Similar in having multiple trifluoromethyl groups but attached to a benzene ring.
Trifluoromethyl vinyl sulfide: Contains trifluoromethyl groups attached to a vinyl sulfide structure.
Uniqueness: Hexakis[(trifluoromethyl)sulfanyl]ethane is unique due to its ethane backbone and the presence of six trifluoromethylsulfanyl groups, which impart distinct chemical and physical properties compared to other trifluoromethyl-containing compounds .
Propriétés
Numéro CAS |
62872-38-2 |
|---|---|
Formule moléculaire |
C8F18S6 |
Poids moléculaire |
630.5 g/mol |
Nom IUPAC |
1,1,1,2,2,2-hexakis(trifluoromethylsulfanyl)ethane |
InChI |
InChI=1S/C8F18S6/c9-3(10,11)27-1(28-4(12,13)14,29-5(15,16)17)2(30-6(18,19)20,31-7(21,22)23)32-8(24,25)26 |
Clé InChI |
XESRATUGHWSKKG-UHFFFAOYSA-N |
SMILES canonique |
C(C(SC(F)(F)F)(SC(F)(F)F)SC(F)(F)F)(SC(F)(F)F)(SC(F)(F)F)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N''-Methyl-N,N'-bis[(4-methyl-1,3-benzothiazol-2-yl)]guanidine](/img/structure/B14515493.png)

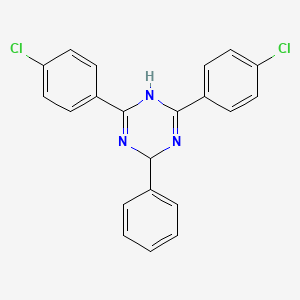
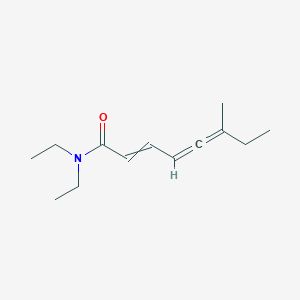

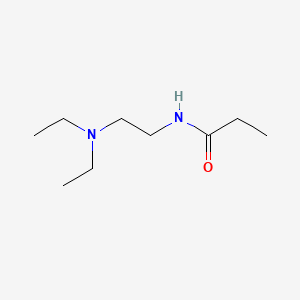
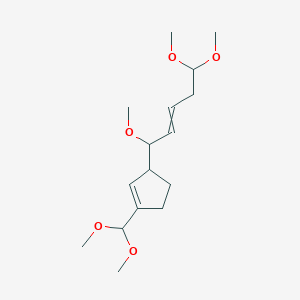

![Ethyl 2-[(2-hydroxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B14515526.png)
![Ethyl 7-nitronaphtho[1,2-B]thiophene-2-carboxylate](/img/structure/B14515531.png)
